molecular formula C10H11ClN2O B2643449 3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one CAS No. 5301-33-7

3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one

Cat. No.: B2643449
CAS No.: 5301-33-7
M. Wt: 210.66
InChI Key: ALMOVYPHTUAJRX-UHFFFAOYSA-N
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Description

3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C10H11ClN2O. It is a derivative of pyrrolidinone, featuring an amino group at the 3-position and a 4-chlorophenyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzylamine with succinic anhydride, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include heating the mixture in a suitable solvent such as toluene or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The compound may inhibit or activate pathways involved in cell signaling, apoptosis, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-phenylpyrrolidin-2-one: Lacks the chlorine atom on the phenyl ring, resulting in different reactivity and biological activity.

    3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one: Contains a fluorine atom instead of chlorine, which can affect its pharmacokinetic properties.

    3-Amino-1-(4-methylphenyl)pyrrolidin-2-one:

Uniqueness

3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one is unique due to the presence of the chlorine atom on the phenyl ring, which can enhance its reactivity and biological activity. This structural feature may contribute to its potential as a versatile intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

3-amino-1-(4-chlorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-7-1-3-8(4-2-7)13-6-5-9(12)10(13)14/h1-4,9H,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMOVYPHTUAJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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